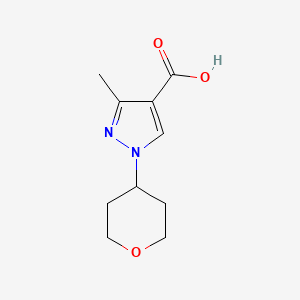

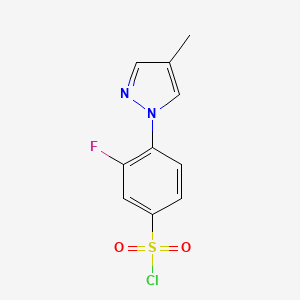

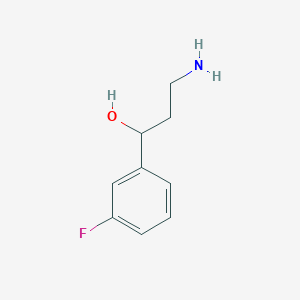

![molecular formula C14H11N3O2 B1376780 1-メチル-4-フェニル-1H-ピラゾロ[3,4-b]ピリジン-3-カルボン酸 CAS No. 1354706-24-3](/img/structure/B1376780.png)

1-メチル-4-フェニル-1H-ピラゾロ[3,4-b]ピリジン-3-カルボン酸

説明

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ヘテロ環化合物の合成

この化合物のピラゾロピリジンコアは、ヘテロ環化学における重要な構造モチーフです。 それは、潜在的な薬理学的活性を有する幅広いヘテロ環化合物を合成するための足場として役立ちます . これらの誘導体を合成する方法は多岐にわたり、従来の加熱反応やマイクロ波支援反応などがあり、反応速度や収率の点で利点があります .

生医学的用途

生医学分野では、この化合物とその誘導体は、その治療の可能性について調査されてきました。それらは、抗炎症作用、鎮痛作用、解熱作用など、さまざまな生物学的活性を示します。 これは、それらを創薬および開発プロセスにとって価値のあるものにします .

蛍光特性

1-メチル-4-フェニル-1H-ピラゾロ[3,4-b]ピリジン-3-カルボン酸誘導体の蛍光特性により、それらを蛍光プローブとして使用できます。 これらの化合物は、生物学的プロセスを可視化するため、および特定の生体分子の検出に用いることができます .

PPARαの活性化

この化合物は、脂質代謝や炎症に重要な役割を果たすペルオキシソーム増殖剤活性化レセプターアルファ(PPARα)を活性化する能力について研究されてきました。 このような誘導体によるPPARαの活性化は、代謝性疾患の治療に役立ちます .

抗がん活性

この化合物のいくつかの誘導体は、がん細胞の増殖と生存に関与するさまざまな経路を標的とすることで、抗がん活性を示しました。 この化合物の構造類似体は、がん細胞に対する選択性と効力を高めるように設計できます .

循環器系薬剤の開発

この化合物の誘導体は、循環器系薬剤における潜在的な用途について調査されてきました。 それらは、関連する生物学的経路を調節することによって、高血圧や心筋梗塞などの状態の治療に有望であることが示されています .

作用機序

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been associated with a wide range of biological activities .

Mode of Action

Pyrazolo[3,4-b]pyridines are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Compounds in the pyrazolo[3,4-b]pyridine family have been associated with a variety of biochemical pathways, depending on their specific targets .

生化学分析

Biochemical Properties

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with peroxisome proliferator-activated receptor alpha (PPARα), where it acts as a selective activator . The compound forms a hydrogen-bond network involving helix 12 in the ligand-binding domain of PPARα, which is essential for the receptor’s activation . Additionally, the phenyl side chain of the compound occupies a small cavity between isoleucine residues, further stabilizing the interaction .

Cellular Effects

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its activation of PPARα leads to changes in the expression of genes involved in lipid and glucose metabolism . This modulation can result in altered metabolic flux and changes in metabolite levels, impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the ligand-binding domain of PPARα, inducing a conformational change that organizes the activation function-2 (AF-2) surface . This conformational change facilitates the recruitment of coactivators, leading to the transcriptional activation of target genes . The compound’s interaction with PPARα also involves the formation of a hydrogen-bond network and the occupation of a small cavity by its phenyl side chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively activates PPARα and modulates gene expression without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential hepatotoxicity and disruptions in metabolic processes . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and glucose metabolism . The compound’s activation of PPARα leads to changes in the expression of genes encoding enzymes involved in these pathways, resulting in altered metabolic flux and changes in metabolite levels . These interactions highlight the compound’s potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 1-methyl-4-phenyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid affects its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its subcellular destinations . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

特性

IUPAC Name |

1-methyl-4-phenylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-17-13-11(12(16-17)14(18)19)10(7-8-15-13)9-5-3-2-4-6-9/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSHQRCAIZJHRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901172106 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354706-24-3 | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901172106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

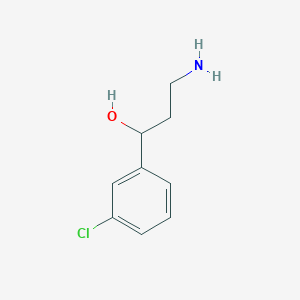

![4-[(Pyrrolidin-3-yl)methyl]pyridine](/img/structure/B1376706.png)

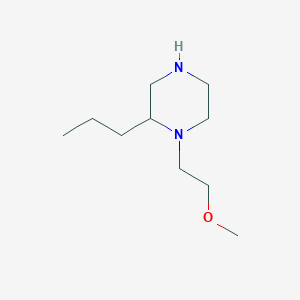

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)

![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)